

Application Notes and Protocols: Lentiviral-Mediated PPAR γ Knockdown with Rosiglitazone Hydrochloride Treatment

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Compound of Interest

Compound Name: Rosiglitazone hydrochloride

Cat. No.: B7881878

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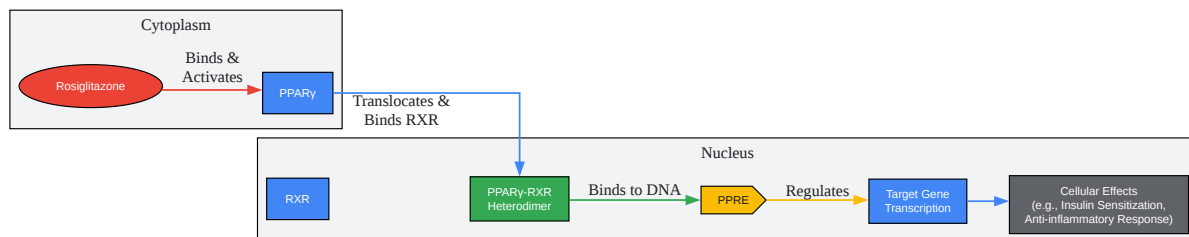
Audience: Researchers, scientists, and drug development professionals.

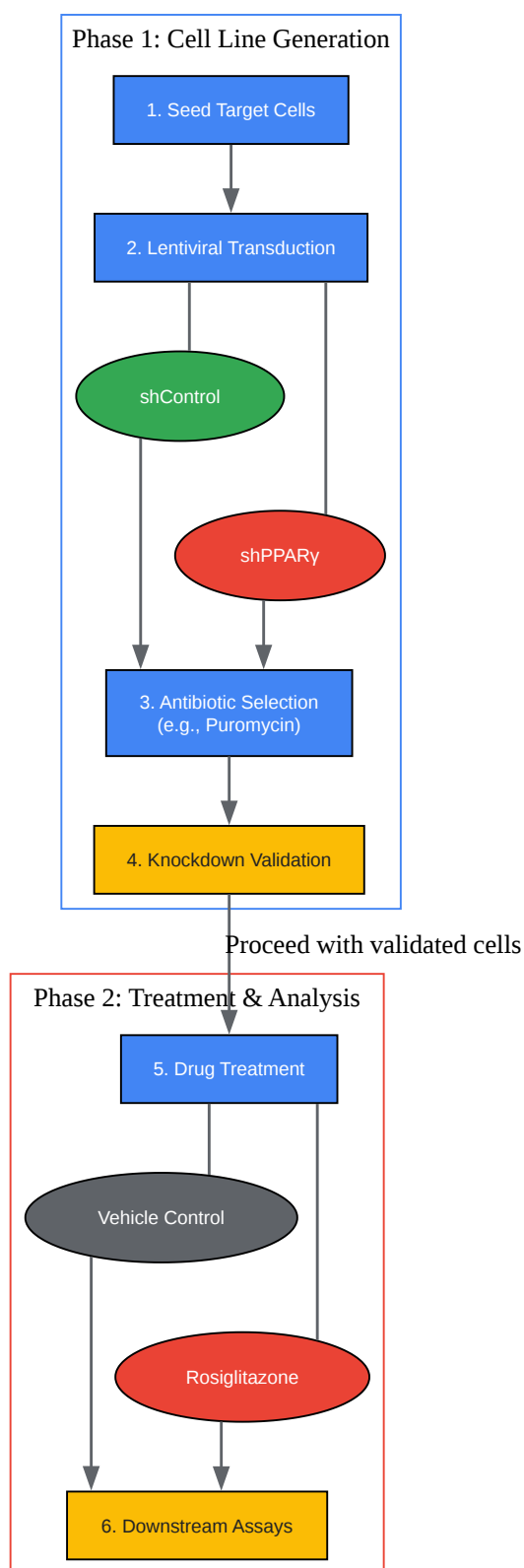
Abstract: This document provides detailed protocols and application notes for investigating the effects of **Rosiglitazone hydrochloride**, a potent Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) agonist, in a cellular context where PPAR γ has been knocked down using lentiviral-mediated shRNA. These protocols cover lentiviral transduction, validation of gene knockdown, drug treatment, and subsequent analysis of cellular viability. The provided diagrams and data tables serve as a comprehensive guide for researchers studying PPAR γ -dependent and -independent signaling pathways.

Background and Signaling Pathway

Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) is a nuclear receptor and transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.^{[1][2][3]} Rosiglitazone is a high-affinity synthetic agonist belonging to the thiazolidinedione (TZD) class of drugs.^{[4][5][6]} Upon binding, Rosiglitazone activates PPAR γ , causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, regulating their transcription.^{[5][7]} This signaling cascade ultimately enhances tissue sensitivity to insulin and exerts anti-inflammatory effects.^{[8][9][10]}

Investigating the effects of Rosiglitazone in cells with suppressed PPAR γ expression is crucial for elucidating PPAR γ -independent mechanisms of the drug and understanding potential off-target effects.[4][11] Lentiviral-delivered shRNA provides a stable and efficient method for long-term gene knockdown, making it an ideal tool for such studies.[12]





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